An In-depth Technical Guide on (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
An In-depth Technical Guide on (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
A comprehensive analysis for researchers, scientists, and drug development professionals.
Abstract
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a secondary amine featuring a bulky tertiary hexyl group and a heteroaromatic thiophene ring. While this specific molecule is not extensively documented in publicly available scientific literature, its structural motifs—the thiophen-2-ylmethylamine core and the sterically hindered aliphatic amine—are of significant interest in medicinal chemistry. This guide provides a detailed theoretical analysis of its chemical structure, predictable properties, and potential for drug development. We will explore established synthetic routes for analogous compounds and propose experimental protocols for its characterization. Furthermore, we will discuss the potential biological activities based on the known pharmacology of related thiophene derivatives, offering insights for future research and application.
Introduction
The thiophene ring is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals with diverse therapeutic applications. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component for modulating pharmacokinetic and pharmacodynamic profiles. Similarly, the incorporation of bulky, lipophilic aliphatic groups can significantly impact a molecule's membrane permeability, metabolic stability, and target-binding affinity. The compound (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine combines these two key features. Although specific data for this molecule is sparse, this guide aims to provide a robust theoretical framework for its scientific exploration.
Chemical Structure and Physicochemical Properties
The chemical structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is characterized by a thiophene ring linked via a methylene bridge to a secondary amine. The nitrogen atom is also bonded to a tertiary hexyl group, specifically a 2-methylpentan-2-yl moiety.
IUPAC Name: 2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine[1] Molecular Formula: C₁₁H₁₉NS[1]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.
Predicted Physicochemical Properties
A summary of key predicted physicochemical properties is presented in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's behavior.
| Property | Predicted Value | Source |
| Molecular Weight | 197.36 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 12.0 Ų | PubChem |
Synthesis and Experimental Protocols
While a specific synthesis for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is not reported, a logical and efficient synthetic route can be proposed based on established chemical reactions. A common and effective method for the synthesis of secondary amines is reductive amination .
This process involves the reaction of a primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of 2-thiophenecarboxaldehyde with 2-methyl-2-pentanamine, followed by reduction.
Caption: Proposed reductive amination workflow for the synthesis.
Step-by-Step Experimental Protocol:
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Imine Formation:
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In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in a suitable aprotic solvent such as methanol or dichloromethane.
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Add 2-methyl-2-pentanamine (1.1 eq) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
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Reduction:
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Once imine formation is complete, cool the reaction mixture in an ice bath.
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Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which is a milder and more selective reducing agent.
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Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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If methanol was used as the solvent, remove it under reduced pressure.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield the pure (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.
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Potential Applications in Drug Development
The structural components of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine suggest several potential areas of pharmacological interest, primarily based on the known activities of other thiophene-containing compounds.
Central Nervous System (CNS) Activity
Thiophene derivatives are known to interact with various CNS targets. The thiophen-2-ylmethylamine scaffold is found in compounds with potential antidepressant and anxiolytic effects, possibly through modulation of monoamine transporters or receptors.[2] The bulky and lipophilic 2-methylpentan-2-yl group could enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Antimicrobial and Anticancer Properties
The thiophene nucleus is a component of numerous compounds exhibiting antimicrobial and anticancer activities.[3][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular membranes. The overall lipophilicity and steric bulk of the target molecule could influence its potency and spectrum of activity.
Conclusion
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine represents an unexplored chemical entity with significant potential for basic research and drug discovery. This in-depth guide provides a comprehensive theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation. The structural analogy to known bioactive molecules suggests that this compound could exhibit interesting pharmacological properties, particularly in the areas of CNS disorders, infectious diseases, and oncology. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the chemical and biological profile of this novel compound.
References
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PubChem. (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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ResearchGate. (PDF) IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. Retrieved February 14, 2026, from [Link]
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ResearchGate. (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Retrieved February 14, 2026, from [Link]
